

An In-depth Technical Guide to the Crystal Structure of n-Pentacontane

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Compound of Interest

Compound Name: *Pentacontane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **n-pentacontane** ($C_{50}H_{102}$), a long-chain n-alkane. This document details the crystallographic parameters, explores its polymorphic behavior, and outlines the key experimental methodologies used for its characterization. The information is presented to aid researchers and professionals in understanding the solid-state properties of long-chain hydrocarbons, which are crucial in fields ranging from materials science to drug formulation.

Introduction to the Crystal Structure of n-Pentacontane

n-Pentacontane is a linear saturated hydrocarbon with 50 carbon atoms. In the solid state, its molecules adopt a nearly planar all-trans zigzag conformation and pack into a three-dimensional crystalline lattice. The nature of this packing is determined by the interplay of van der Waals forces between the long aliphatic chains.

Long-chain n-alkanes, such as **n-pentacontane**, are known to exhibit polymorphism, meaning they can exist in more than one crystal structure. For n-alkanes with a chain length greater than approximately 36 carbons, the crystal structure is typically orthorhombic.^[1] This is consistent with observations for highly crystalline polyethylene, for which long-chain alkanes serve as valuable model systems.^[1] The symmetry of the crystal structure for even-numbered n-alkanes

tends to increase from triclinic to monoclinic and finally to orthorhombic as the chain length increases.

Crystallographic Data

The primary crystal form of n-**pentacontane** at room temperature is orthorhombic. The crystallographic data has been determined through techniques such as high-resolution X-ray powder diffraction using synchrotron radiation, which is suitable for obtaining unit-cell parameters for n-alkanes up to C₆₀H₁₂₂.^[2]

Below is a summary of the key crystallographic parameters for the orthorhombic form of n-**pentacontane**.

Parameter	Value	Reference
Crystal System	Orthorhombic	General literature on long-chain n-alkanes
Space Group	Pca2 ₁	Proposed for long-chain even n-alkanes
Unit Cell Dimensions		
a	~7.66 ± 0.005 Å	Electron diffraction of similar long-chain alkanes ^[3]
b	Value not explicitly found	
c	Value not explicitly found	
Molecules per Unit Cell (Z)	4	For similar orthorhombic n-alkanes

Note: Specific unit cell parameters 'b' and 'c' for n-**pentacontane** were not explicitly found in the surveyed literature. The value for 'a' is based on studies of similar long-chain alkanes.

Experimental Protocols

The determination of the crystal structure of n-**pentacontane** and the study of its polymorphism involve several key experimental techniques. Detailed methodologies for these are outlined

below.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides the most detailed information about the crystal structure, including unit cell dimensions, bond lengths, and bond angles.

Methodology:

- Crystal Growth:
 - High-purity (>98%) n-**pentacontane** is dissolved in a suitable solvent, such as hexane, at a slightly elevated temperature to ensure complete dissolution.
 - Slow evaporation of the solvent at a constant temperature is a common method for growing single crystals. The container is loosely covered to allow for a slow rate of evaporation, which promotes the formation of larger, well-ordered crystals.
 - Alternatively, slow cooling of a saturated solution can be employed. The solution is cooled gradually over several days to induce crystallization.
- Crystal Mounting:
 - A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is carefully selected under a microscope.
 - The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
- Data Collection:
 - The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.
 - The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal damage.

- A series of diffraction images are collected as the crystal is rotated through a range of angles.
- Structure Solution and Refinement:
 - The collected diffraction data is processed to determine the unit cell parameters and space group.
 - The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F^2 .

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a rapid analytical technique used for phase identification and the determination of unit cell dimensions of a crystalline material.

Methodology:

- Sample Preparation:
 - A sample of **n-pentacontane** is finely ground to a homogeneous powder using a mortar and pestle. This ensures that the crystallites are randomly oriented.
 - The powder is packed into a sample holder, and the surface is flattened to ensure a consistent sample height.
- Data Collection:
 - The sample is placed in a powder diffractometer.
 - The sample is irradiated with a monochromatic X-ray beam (commonly Cu K α radiation).
 - The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- Data Analysis:

- The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed to identify the positions and intensities of the diffraction peaks.
- The peak positions are used to calculate the d-spacings according to Bragg's Law ($n\lambda = 2d \sin\theta$).
- The d-spacings are then used to determine the unit cell parameters of the crystalline phase.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and solid-solid phase transitions, which are indicative of polymorphism.

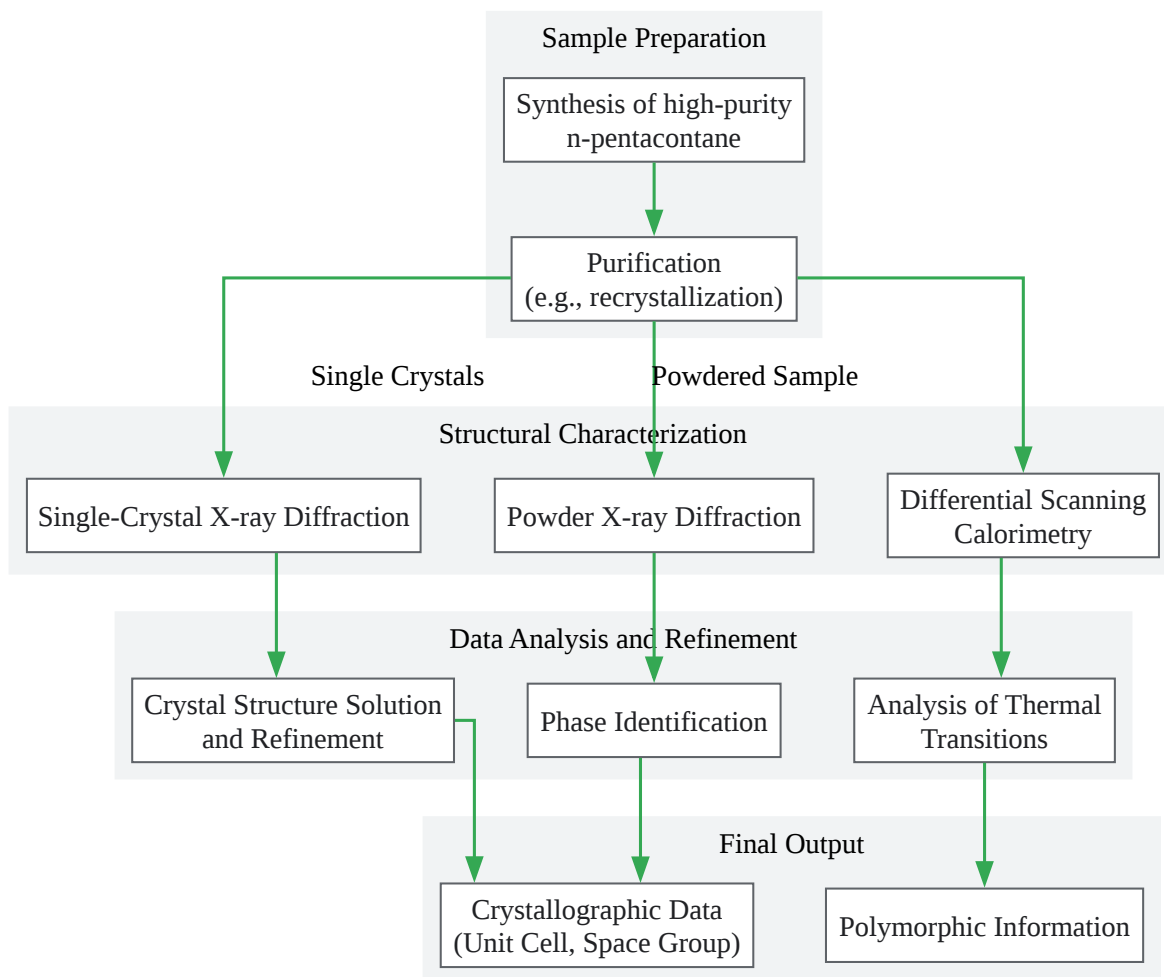
Methodology:

- Sample Preparation:
 - A small amount of n-**pentacontane** (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
- Thermal Analysis:
 - The sample pan and an empty reference pan are placed in the DSC cell.
 - The sample is subjected to a controlled temperature program, for example:
 - Heating from room temperature to a temperature above its melting point (e.g., 120 °C) at a constant rate (e.g., 5 °C/min).
 - Holding at the high temperature for a few minutes to ensure complete melting.
 - Cooling back to room temperature or below at a controlled rate (e.g., 5 °C/min) to observe crystallization.
 - A second heating run to observe the thermal behavior of the recrystallized sample.
 - The heat flow to or from the sample is monitored relative to the reference pan.

- Data Interpretation:
 - Endothermic peaks on the heating curve correspond to melting or solid-solid phase transitions.
 - Exothermic peaks on the cooling curve correspond to crystallization.
 - The peak temperatures and enthalpies of these transitions provide information about the different polymorphic forms and their stability.

Experimental and Logical Workflows

The process of determining and characterizing the crystal structure of n-**pentacontane** follows a logical progression of experiments.



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